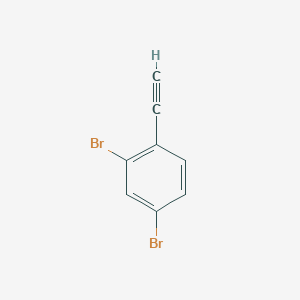

2,4-Dibromo-1-ethynylbenzene

Description

Significance as a Versatile Building Block in Organic Synthesis

The utility of 2,4-Dibromo-1-ethynylbenzene as a versatile building block stems from the distinct reactivity of its functional groups. smolecule.com Bromo-organic compounds are widely recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. sci-hub.se The two bromine atoms on the benzene (B151609) ring of this molecule can participate in various substitution and cross-coupling reactions. smolecule.com

The presence of both an ethynyl (B1212043) group and bromine atoms makes this compound particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. smolecule.combeilstein-journals.org This reaction enables the formation of carbon-carbon bonds between the sp-hybridized carbon of the alkyne and sp²-hybridized carbons of aryl halides, or vice-versa. beilstein-journals.org Researchers have successfully utilized dibromo-substituted aromatic compounds as precursors in double Sonogashira reactions to introduce two arylethynyl groups, thereby extending the π-conjugated system of the molecule. beilstein-journals.org The differential reactivity of the C-Br bonds (at positions 2 and 4) and the terminal alkyne (at position 1) allows for sequential and site-selective reactions, providing a strategic pathway to construct complex and well-defined molecular architectures.

Relevance in Advanced Materials Science Research

The structural framework of this compound is highly relevant to the field of materials science, particularly in the development of organic electronics and novel polymers. smolecule.comchemimpex.com The combination of ethynyl and aryl halide groups is fundamental to the synthesis of oligo(phenyleneethynylene)s (OPEs) and other conjugated polymers. These materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their unique electronic and photophysical properties. chemimpex.com

The ability to extend the π-conjugation of the core structure through reactions like the Sonogashira coupling is a key advantage. beilstein-journals.org For instance, research on similar dibromo-ethynyl precursors has shown that they can serve as building blocks for advanced polymers with enhanced mechanical properties and thermal stability. chemimpex.com Furthermore, halogenated aromatic precursors are used in on-surface synthesis, a bottom-up approach to create precisely structured, covalently coupled architectures like graphene nanoribbons on metallic substrates. researchgate.net The structure of this compound makes it a promising candidate for such advanced applications, where its reactive sites could be used to form extended, two-dimensional networks with tailored electronic properties.

Synthetic Routes to this compound

The synthesis of this compound, a halogenated aromatic alkyne, is accomplished through several key synthetic methodologies. These routes primarily involve the strategic introduction of bromine atoms and the ethynyl group onto the benzene ring. The main approaches include halogenation of precursors, transition metal-catalyzed cross-coupling reactions, and transformations of carbonyl groups, such as the Corey-Fuchs reaction.

Structure

3D Structure

Properties

Molecular Formula |

C8H4Br2 |

|---|---|

Molecular Weight |

259.92 g/mol |

IUPAC Name |

2,4-dibromo-1-ethynylbenzene |

InChI |

InChI=1S/C8H4Br2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H |

InChI Key |

ASPPVMKAGABRKI-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Br)Br |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2,4 Dibromo 1 Ethynylbenzene

Substitution Reactions at Bromine Centers

The bromine atoms on the benzene (B151609) ring of 2,4-Dibromo-1-ethynylbenzene can potentially be replaced through nucleophilic aromatic substitution (SNAr). This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromide). libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com

The ethynyl (B1212043) substituent is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. In this compound, the bromine atom at the C2 position is ortho to the ethynyl group, while the bromine at the C4 position is para. Consequently, both C-Br bonds are activated towards nucleophilic displacement. A strong nucleophile can attack the carbon atom bearing a bromine, leading to the formation of a resonance-stabilized carbanion intermediate before the expulsion of the bromide ion. libretexts.orgkhanacademy.org The relative reactivity of the C2 versus C4 position would depend on the specific nucleophile and reaction conditions, though both sites are electronically primed for this transformation.

Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and this compound serves as an excellent substrate for these transformations. The two bromine atoms can be selectively functionalized, allowing for the stepwise construction of complex molecular architectures.

The Sonogashira coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. organic-chemistry.orglibretexts.orgnih.gov This reaction is highly efficient for forming C(sp²)–C(sp) bonds. For this compound, a mono-alkynylation reaction can be achieved with a suitable terminal alkyne under controlled conditions. The reaction typically involves a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of the coupling. libretexts.org

The general scheme for a mono-Sonogashira coupling of this compound is as follows:

Reaction Scheme for Mono-Sonogashira Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid) with an organohalide. nih.govyoutube.comyoutube.com This method is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. nih.govnih.gov

This compound can react with aryl or vinyl boronic acids to form new carbon-carbon bonds at the site of the bromine atoms. By carefully selecting the stoichiometry and reaction conditions, it is possible to achieve either mono- or di-substitution. The reaction requires a palladium catalyst, a base (such as potassium carbonate or potassium phosphate), and a suitable solvent system, often a mixture of an organic solvent and water. nih.govnih.gov

The table below illustrates the potential products from a Suzuki-Miyaura coupling with phenylboronic acid.

| Reactant 1 | Reactant 2 | Expected Mono-Coupling Product (Major) | Expected Di-Coupling Product | Catalyst System Example |

|---|---|---|---|---|

| This compound | Phenylboronic acid | 2-Bromo-4-phenyl-1-ethynylbenzene or 4-Bromo-2-phenyl-1-ethynylbenzene | 2,4-Diphenyl-1-ethynylbenzene | Pd(PPh₃)₄ / K₂CO₃ |

A key aspect of the reactivity of this compound in cross-coupling reactions is regioselectivity—the preferential reaction at one of the two C-Br bonds. The oxidative addition of the palladium(0) catalyst to a carbon-halogen bond is the rate-determining step, and its rate is influenced by both electronic and steric factors.

In substrates with two identical halides, the reaction tends to occur at the more electrophilic (electron-poor) carbon center. libretexts.org The ethynyl group is electron-withdrawing through both induction and resonance. This effect makes the entire aromatic ring electron-deficient, but the magnitude of this effect differs between the ortho (C2) and para (C4) positions.

Studies on analogous di-substituted systems, such as 2,4-dibromopyridine (B189624) and 1,4-dibromo-2-nitrobenzene, provide insight into the likely outcome. In these cases, palladium-catalyzed coupling reactions typically occur selectively at the position ortho to the electron-withdrawing heteroatom or nitro group, respectively. researchgate.net This preference is attributed to the greater electrophilicity of the C2 position. By analogy, the C-Br bond at the C2 position of this compound is expected to be more reactive towards oxidative addition than the C-Br bond at the C4 position. Therefore, mono-functionalization via Sonogashira or Suzuki-Miyaura coupling is predicted to occur preferentially at the C2 position, yielding a 4-bromo-2-substituted-1-ethynylbenzene derivative as the major product.

Reactions of the Ethynyl Moiety

The terminal alkyne functionality provides another site for chemical modification, distinct from the bromine centers.

The hydrogen atom attached to the sp-hybridized carbon of the ethynyl group is weakly acidic, with a pKa value of approximately 25. youtube.commasterorganicchemistry.com This acidity allows for its removal by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium (n-BuLi), to generate a highly nucleophilic acetylide anion. youtube.comyoutube.com

This deprotonation is the foundational step for a variety of subsequent functionalization reactions. For instance, the in situ formation of a copper acetylide is a key part of the Sonogashira coupling catalytic cycle. libretexts.org Alternatively, the generated lithium or sodium acetylide of this compound can be used as a potent nucleophile to attack various electrophiles. For example, it can participate in SN2 reactions with alkyl halides to extend the carbon chain or add to carbonyl compounds like aldehydes and ketones to form propargyl alcohols. youtube.com This reactivity allows for the selective modification of the alkyne terminus while leaving the two bromine atoms intact for subsequent cross-coupling reactions.

Cyclization Reactions Involving the Ethynyl Group

The ethynyl group of substituted ethynylbenzenes, such as this compound, is a versatile functional group for the construction of cyclic and polycyclic systems through intramolecular cyclization. These reactions typically proceed via electrophilic or nucleophilic pathways, often catalyzed by transition metals.

Electrophilic Cyclization: This methodology can be a powerful tool for creating a variety of carbocyclic and heterocyclic compounds. mit.edu In these reactions, an electrophile (E+) attacks the alkyne's triple bond, which induces a cyclization event with a suitably positioned nucleophile within the same molecule. For instance, treatment of substituted ethynylbenzenes with electrophilic reagents like iodine (I₂), iodine monochloride (ICl), or N-bromosuccinimide (NBS) can lead to the formation of fused aromatic systems. mit.edu While specific studies detailing the electrophilic cyclization of this compound are not prominent, the general mechanism suggests its potential to form halogenated polycyclic compounds.

Nucleophilic Cyclization: Another common strategy involves the intramolecular attack of a nucleophile on the ethynyl group. This is often achieved in a tandem or one-pot sequence, such as a Sonogashira cross-coupling reaction followed by in-situ cyclization. researchgate.net For example, coupling reactions between o-alkynylphenols and aryl halides can yield intermediates that readily cyclize to form substituted benzofurans. researchgate.netrsc.org Similarly, an SNAr/intramolecular cyclization cascade has been used to synthesize indoles and benzofurans, where an ortho-acetylene group activates the substrate for nucleophilic aromatic substitution and subsequently participates in the ring-forming step. rsc.org These established methods for other substituted ethynylbenzenes indicate plausible pathways for the cyclization of this compound derivatives, should they contain an appropriately positioned internal nucleophile.

| Cyclization Type | Typical Reagents/Catalysts | Potential Product Skeletons |

| Electrophilic Cyclization | I₂, ICl, N-bromosuccinimide (NBS), PhSeCl | Fused Polycyclic Aromatics, Halogenated Heterocycles |

| Nucleophilic Cyclization | Palladium catalysts (for coupling), Bases | Benzofurans, Indoles, Isocoumarins |

Click Chemistry Functionalizations with Ethynyl Functionality

The terminal alkyne of this compound makes it an ideal substrate for "click chemistry," a class of reactions known for being rapid, high-yielding, and regiospecific. organic-chemistry.orgtcichemicals.com The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govwikipedia.org

The CuAAC reaction joins a terminal alkyne with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. nih.govwikipedia.org This transformation is highly reliable and tolerant of a wide array of functional groups, proceeding under mild conditions, often in aqueous or benign solvent systems. organic-chemistry.orgbeilstein-journals.orgaatbio.com The reaction is significantly accelerated by a copper(I) catalyst, which can be generated in situ from copper(II) salts (e.g., CuSO₄) and a reducing agent like sodium ascorbate. mdhv.ca

For this compound, this reaction provides a straightforward method for covalently linking the dibromophenyl moiety to other molecules, materials, or biomolecules that have been functionalized with an azide group. The resulting triazole ring is chemically stable and serves as a robust linker. aatbio.com

Table of Representative CuAAC Reactants and Conditions

| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Product Type |

|---|---|---|---|---|

| This compound | Benzyl Azide | CuSO₄ / Sodium Ascorbate | t-Butanol/H₂O | 1-(Benzyl)-4-(2,4-dibromophenyl)-1H-1,2,3-triazole |

| Phenylacetylene (B144264) | 1-Azidohexane | CuI / Et₃N | Cyrene™ | 1-(Hexyl)-4-phenyl-1H-1,2,3-triazole beilstein-journals.org |

| Propargyl Alcohol | Azidocoumarin | Cu(I)-NHC Complex | DMSO/Buffer | Fluorescently Labeled Triazole nih.gov |

Polymerization Reactions and Mechanisms

As a substituted phenylacetylene, this compound can undergo polymerization at the ethynyl group to form a conjugated polymer, poly(this compound). The polymerization of phenylacetylene and its derivatives can be initiated by various catalytic systems, including transition-metal complexes and cationic initiators. researchgate.netwikipedia.org

Transition-metal catalysts, particularly those based on rhodium (Rh), tungsten (W), and molybdenum (Mo), are commonly used for the polymerization of substituted acetylenes. mdpi.com The mechanism often involves the coordination of the alkyne to the metal center, followed by repeated insertion of monomer units into the metal-carbon bond, leading to the growth of a polyene chain. mdpi.com Research on related halogenated monomers, such as the synthesis of polydibromoacetylenes using Ziegler-Natta (Al-Ti) catalysts, demonstrates that halogen-substituted polyacetylenes are synthetically accessible. researchgate.net Such polymers are often studied for their electronic properties and stability, with halogen substitution potentially increasing stability against oxidation compared to unsubstituted polyacetylene. researchgate.net

Due to the bifunctional nature of diethynylbenzene monomers (containing two alkyne groups), their polymerization often leads to the formation of crosslinked, insoluble polymer networks. nih.gov While this compound is a monoalkyne, the presence of two bromine atoms offers sites for potential post-polymerization modification or cross-linking under certain conditions.

Controlled Polymerization of this compound Derivatives

Significant advances in catalyst design have enabled the well-controlled, living polymerization of phenylacetylene and its derivatives. researchgate.net This level of control allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers. acs.orgacs.org

Rhodium(I)-based initiators have proven particularly effective for this purpose. mdpi.comacs.org For example, organorhodium(I) complexes, such as those containing a norbornadiene (nbd) ligand, can initiate the stereospecific living polymerization of phenylacetylenes. acs.org The polymerization proceeds through a cis-insertion mechanism, yielding polymers with a highly regular cis-transoidal backbone structure. acs.org The living nature of these systems means that the growing polymer chains remain active, allowing for the sequential addition of a different monomer to create well-defined block copolymers. acs.orgbohrium.com This methodology has been extended to aqueous systems and has been used in polymerization-induced self-assembly (PISA) to create structured nanomaterials. acs.orgbohrium.com

While specific reports on the controlled polymerization of this compound are scarce, the established success with a wide range of other substituted phenylacetylenes strongly suggests its suitability for these advanced polymerization techniques. mdpi.comacs.org The electron-withdrawing nature and steric bulk of the bromine atoms would be expected to influence the polymerization kinetics and the properties of the final polymer.

Key Features of Controlled Phenylacetylene Polymerization Systems

| Catalyst/Initiator System | Key Features & Mechanism | Polymer Characteristics | Relevant Monomers |

|---|---|---|---|

| Rh(C≡CPh)(nbd)[P(Ph)₃] / DMAP | Stereospecific living polymerization via 2,1-insertion. acs.org | Low PDI, controlled molecular weight, cis-transoidal structure. acs.org | Phenylacetylene and its m- and p-substituted derivatives. acs.org |

| [Rh(nbd)Cl]₂ / Aryl Boronic Acid | Living polymerization in aqueous media. bohrium.com | Water-soluble, high cis-stereoregularity, narrow MWD, telechelic polymers. bohrium.com | Water-soluble phenylacetylene derivatives. bohrium.com |

Advanced Applications of 2,4 Dibromo 1 Ethynylbenzene in Chemical Science

Applications in Complex Organic Molecule Synthesis

The synthesis of complex organic molecules often relies on precursor molecules that possess multiple, orthogonally reactive functional groups. A compound like 2,4-Dibromo-1-ethynylbenzene, with one terminal alkyne and two chemically distinct bromine atoms (one ortho and one para to the ethynyl (B1212043) group), theoretically offers pathways for sequential, site-selective functionalization.

Applications in Materials Science and Engineering

The development of novel organic materials for electronic applications is a significant area of research. lbl.gov The performance of these materials is highly dependent on the molecular structure of the organic semiconductors used.

Nanomaterials Development

The unique reactivity of this compound makes it a valuable precursor for the bottom-up synthesis of functional nanomaterials.

Polymers synthesized from halogenated phenylacetylenes can be used in chemical sensing applications. For instance, conjugated polymers with electron-rich backbones, such as PPEs, often exhibit strong fluorescence that can be quenched upon interaction with electron-deficient molecules. This mechanism is effective for the detection of trace amounts of nitroaromatic compounds, which are common components of explosives. The hyperbranched architectures potentially formed from this compound can create materials with high surface area, facilitating rapid diffusion of analytes and enhancing sensor sensitivity.

In catalysis, the polymer serves as a robust scaffold. The bromine atoms on the polymer backbone are functional handles that can be chemically modified after polymerization. These sites can be used to anchor catalytically active metal complexes or nanoparticles. This approach combines the catalytic activity of the metal with the processability and stability of the polymer support.

Polymer Chemistry and Novel Architectures

The true versatility of this compound is most evident in the field of polymer chemistry, where its trifunctional nature allows for the creation of non-linear and complex polymer structures that are inaccessible with simpler monomers.

Treating this compound as an AB₂ monomer (where 'A' represents the ethynyl group and 'B' represents the bromo groups) allows for its self-polycondensation via reactions like the Sonogashira coupling. This one-step polymerization process is a well-established route to synthesizing highly branched macromolecules known as hyperbranched polymers. These polymers are characterized by a dendritic, globular structure, a high density of terminal functional groups, and distinct physical properties such as high solubility and low viscosity compared to their linear analogues.

The degree of branching and the final properties of the polymer can be precisely controlled. For example, slow addition of the AB₂ monomer to a multifunctional core can produce hyperbranched polymers with high molecular weight and narrow polydispersity. Furthermore, the numerous bromine atoms present in the final hyperbranched structure serve as reactive sites for post-polymerization modification, allowing for the attachment of various functional groups to tailor the material's properties for specific applications.

| Polymerization Strategy | Monomer Role | Resulting Polymer Architecture |

|---|---|---|

| Self-Condensing Polymerization | Acts as an AB₂ monomer. | Hyperbranched poly(phenylene ethynylene). |

| Co-polymerization with Di-ethynyl Monomers | Acts as a B₂ cross-linking agent. | Cross-linked polymer network. |

| Co-polymerization with Di-bromo Monomers | Acts as an A₂B₂ monomer (conceptually). | Branched or cross-linked co-polymers. |

On-surface synthesis is a powerful technique for creating covalently bonded, two-dimensional (2D) materials and one-dimensional (1D) molecular wires directly on a substrate, typically a metal surface like Cu(111) or Au(111). Aryl halides are common precursors for these reactions. When this compound is deposited onto such a surface and heated, the carbon-bromine bonds cleave in a process called dehalogenation.

This process often proceeds through a series of temperature-activated steps. At intermediate temperatures, the resulting carbon radicals on the benzene (B151609) ring can coordinate with metal adatoms from the substrate, forming stable organometallic intermediates. These intermediates can take various forms, including C-Cu-C chains or more complex C-Cu-Br-Cu-C structures, which self-assemble into ordered 1D or 2D networks. Upon further heating, these organometallic bonds break (demetalation), and irreversible C-C bonds form, locking in the final covalent polymer structure. The ethynyl group can also participate in surface-catalyzed coupling reactions, offering a pathway to complex network structures combining both Ullmann-type and Glaser-type coupling products.

| Step | Description | Typical Intermediate/Product |

|---|---|---|

| 1. Deposition | The monomer is sublimated onto a clean metal surface under ultra-high vacuum. | Physisorbed molecular layer. |

| 2. Dehalogenation | Upon moderate heating, the C-Br bonds cleave, leaving reactive radical sites on the molecule. | Surface-stabilized diradicals. |

| 3. Organometallic Phase Formation | The radical sites coordinate with surface metal adatoms. | Ordered networks linked by C-Metal-C or C-Metal-Br-Metal-C bonds. |

| 4. Covalent Coupling | At higher temperatures, the metal atoms are expelled, and direct C-C bonds form between molecules. | Covalently bonded 1D polymer wires or 2D sheets. |

Based on a comprehensive search of available scientific literature, there is currently no specific published research on "this compound" pertaining to its advanced applications in the fields of supramolecular chemistry and crystal engineering as outlined in the requested article structure.

The topics of:

Supramolecular Chemistry and Crystal Engineering

Weak Intermolecular Interactions in Solid-State Structures

require detailed experimental or computational data, such as single-crystal X-ray diffraction studies or host-guest binding analyses, which are not available for this specific chemical compound.

While extensive research exists on the supramolecular behavior of related molecules—such as other isomers of bromo-ethynylbenzene, di- and poly-halogenated benzenes, and various phenylacetylene (B144264) derivatives—the strict requirement to focus solely on This compound prevents the extrapolation of findings from these analogues. Using data from different compounds would not meet the criteria for scientific accuracy and specificity for the subject of the requested article.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.

Advanced Spectroscopic and Structural Characterization Methodologies for 2,4 Dibromo 1 Ethynylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as hydrogen (¹H) and carbon (¹³C).

Proton NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 2,4-Dibromo-1-ethynylbenzene, the ¹H NMR spectrum is expected to show distinct signals for the acetylenic proton and the three aromatic protons.

The acetylenic proton (H-α) is anticipated to appear as a singlet in the range of δ 3.0-3.5 ppm. This chemical shift is characteristic of terminal alkynes. modgraph.co.uk The three aromatic protons (H-3, H-5, and H-6) will appear further downfield, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring current.

The substitution pattern on the benzene ring dictates the splitting pattern of these aromatic protons.

H-3: This proton is ortho to the ethynyl (B1212043) group and meta to the bromine at C-4. It is expected to appear as a doublet of doublets (dd) due to coupling with both H-5 and H-6.

H-5: This proton is ortho to the bromine at C-4 and meta to both the ethynyl group at C-1 and the bromine at C-2. It will also likely appear as a doublet of doublets (dd).

H-6: This proton is ortho to the bromine at C-2 and meta to the ethynyl group. It is expected to be a doublet (d).

The predicted chemical shifts and coupling constants are summarized in the table below, based on established substituent effects in benzene derivatives. netlify.appstudylib.net

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-α (acetylenic) | ~3.2 | s (singlet) | N/A |

| H-3 | ~7.4 | dd (doublet of doublets) | J_meta ≈ 2 Hz, J_para ≈ 0.5 Hz |

| H-5 | ~7.6 | dd (doublet of doublets) | J_ortho ≈ 8 Hz, J_meta ≈ 2 Hz |

| H-6 | ~7.8 | d (doublet) | J_ortho ≈ 8 Hz |

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the structure.

Aromatic Carbons (C1-C6): These carbons typically resonate in the δ 110-140 ppm region. The carbons directly bonded to the bromine atoms (C-2 and C-4) are expected to have their signals shifted compared to unsubstituted benzene. The carbon attached to the ethynyl group (C-1) will also show a characteristic shift.

Acetylenic Carbons (Cα, Cβ): The sp-hybridized carbons of the ethynyl group typically appear in the δ 70-90 ppm range. careerendeavour.com The terminal carbon (Cα) is generally found slightly upfield compared to the internal carbon (Cβ).

The table below presents the predicted ¹³C NMR chemical shifts for this compound, estimated from data for related substituted benzenes. rsc.orgrsc.orgresearchgate.net

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~124 |

| C-2 | ~122 |

| C-3 | ~135 |

| C-4 | ~123 |

| C-5 | ~132 |

| C-6 | ~130 |

| Cα (≡CH) | ~82 |

| Cβ (-C≡) | ~80 |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₄Br₂), HRMS would confirm the molecular weight and elemental composition with high precision.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak [M]⁺•. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.org The presence of two bromine atoms in the molecule results in a characteristic isotopic cluster for the molecular ion with three main peaks:

[M]⁺•: Contains two ⁷⁹Br isotopes.

[M+2]⁺•: Contains one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺•: Contains two ⁸¹Br isotopes.

The relative intensities of these peaks will be approximately 1:2:1, which is a definitive signature for a dibrominated compound. youtube.com HRMS analysis of related dibrominated compounds has confirmed this characteristic pattern. rsc.org This isotopic signature is a powerful tool for identifying the presence and number of bromine atoms in unknown compounds and derivatives. rsc.orgchromatographyonline.com

Electrospray Ionization (ESI) is a soft ionization technique that is typically used for the analysis of polar, thermally labile, and large molecules. nih.gov It is less commonly applied to small, nonpolar hydrocarbons like this compound because they are difficult to ionize under standard ESI conditions.

However, ESI-MS can be a valuable tool for characterizing derivatives of this compound that incorporate polar functional groups. Furthermore, specialized ESI methods have been developed for the analysis of nonpolar polyaromatic hydrocarbons. These methods may involve the use of specific solvent systems that promote the formation of radical ions or the addition of cationizing agents, such as silver(I) ions, to facilitate ionization. nih.govcdnsciencepub.comcdnsciencepub.com Therefore, while direct analysis of the parent compound is challenging, ESI-MS is highly relevant for studying the products of reactions involving this compound, particularly in the context of creating larger, more functionalized molecules.

X-ray Diffraction (XRD) and Crystal Structure Analysis

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its derivatives can be grown, XRD analysis can provide a wealth of structural information. nih.govresearchgate.net

The analysis would yield precise measurements of:

Bond lengths and angles: Confirming the geometry of the benzene ring, the C-Br bonds, and the linear ethynyl group.

Molecular Conformation: Determining the planarity of the molecule.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. This is particularly interesting for halogenated compounds, which can exhibit halogen bonding (Br···Br or Br···π interactions). researchgate.netresearchgate.net Other potential interactions include π-π stacking between the aromatic rings.

While a crystal structure for this compound is not publicly available, studies on isomeric dibromobenzenes have detailed their crystal packing and intermolecular contacts, providing a framework for understanding how this compound might behave in the solid state. researchgate.netnih.gov Such structural data is invaluable for understanding the material's physical properties and for designing new materials based on this molecular scaffold.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is fundamental for understanding the photophysical properties of "this compound" and its derivatives, providing information on their conjugation and potential for luminescence.

The UV-Vis absorption spectrum of "this compound" is expected to be characterized by absorptions arising from π-π* transitions within the substituted benzene ring and the ethynyl group. The presence of the conjugated system of the phenyl and ethynyl groups will likely result in absorption maxima at longer wavelengths compared to unsubstituted benzene. The bromine substituents may cause a further red-shift (bathochromic shift) of the absorption bands.

Studies on oligomeric phenylene ethynylenes (OPEs), which are larger analogues, show that the maximum absorbance is dependent on the concentration and the extent of conjugation. unm.eduunm.edu For example, a study on 1,4-bis(phenylethynyl)benzene, a related molecule, reported its photophysical properties in cyclohexane, indicating emission from the lowest vibrational level of the first excited singlet state. uwa.edu.au The emission properties of "this compound" would be determined by the efficiency of fluorescence versus non-radiative decay pathways. The heavy bromine atoms could potentially enhance intersystem crossing to the triplet state, which might lead to phosphorescence.

Table 2: Expected UV-Vis Absorption Maxima for "this compound" in a Non-polar Solvent

| Transition | Expected λmax (nm) | Description |

| π → π | ~ 250 - 300 | Electronic transition within the aromatic system |

| n → π | Weak or absent | If non-bonding electrons are available |

Note: This table is an estimation based on the photophysical properties of related phenylacetylene (B144264) and brominated aromatic compounds.

Infrared (IR) Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups.

The most prominent features in the IR spectrum would be the C-H stretching vibration of the terminal alkyne, the C≡C triple bond stretch, the aromatic C-H and C=C stretching vibrations, and the C-Br stretching vibrations. Analysis of the IR spectrum of phenylacetylene reveals a dense and broad spectrum that is well-characterized by computations. uva.nl The terminal alkyne C-H stretch is expected to appear as a sharp, strong band around 3300 cm⁻¹. The C≡C stretch would be observed in the region of 2100-2260 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations are expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Frequencies for "this compound"

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| ≡C-H Stretch | Terminal Alkyne | ~ 3300 | Strong, Sharp |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |

| C≡C Stretch | Alkyne | 2100 - 2260 | Medium, Sharp |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 | Medium to Strong |

| Aromatic C-H Bending (out-of-plane) | Benzene Ring | 690 - 900 | Strong |

| C-Br Stretch | Bromo-Aromatic | 500 - 600 | Medium to Strong |

Theoretical and Computational Studies of 2,4 Dibromo 1 Ethynylbenzene

Computational Studies on Polymerization Pathways and Product Architectures

While the methodologies mentioned—such as DFT, HOMO-LUMO analysis, and MEP analysis—are standard computational chemistry techniques used to characterize molecules, the specific results and data tables for 2,4-Dibromo-1-ethynylbenzene are not available in published research. To provide scientifically accurate content as requested, the article would need to be based on peer-reviewed studies that have performed these specific calculations on this exact compound.

Q & A

Q. How can researchers optimize the synthesis of 2,4-Dibromo-1-ethynylbenzene to achieve high purity?

Methodological Answer: The synthesis typically involves bromination of ethynylbenzene derivatives. Key steps include:

- Bromination : Use of Br₂ in a controlled environment (e.g., acetic acid as solvent) at 0–5°C to minimize over-bromination.

- Ethynylation : Coupling reactions with trimethylsilylacetylene (TMSA) followed by deprotection.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Critical Parameters (Table 1):

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (bromination step) | Prevents di-/tri-substitution |

| Catalyst | Pd(PPh₃)₄ (Sonogashira coupling) | Ensures ethynyl group retention |

| Solvent | Dry THF or DMF | Reduces side reactions |

Reference: Synthesis protocols for analogous brominated ethynylbenzenes .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and ethynyl carbon (δ 80–90 ppm). Bromine substituents cause deshielding.

- IR Spectroscopy : Detect ethynyl C≡C stretch (~2100 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 279.84 for C₈H₃Br₂).

Data Interpretation Tip : Compare with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Q. What are the recommended storage conditions for this compound to prevent decomposition?

Methodological Answer:

- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to avoid light-induced degradation.

- Solvent Stability : Avoid DMSO or DMF for long-term storage; use anhydrous dichloromethane or THF.

- Freeze-Thaw Cycles : Minimize to prevent aggregation or hydrolysis of the ethynyl group .

Advanced Research Questions

Q. What strategies are effective in resolving crystallographic data contradictions for this compound?

Methodological Answer: Crystallographic challenges arise from heavy bromine atoms (high electron density) and disorder in the ethynyl group. Strategies include:

- Data Collection : Use high-resolution synchrotron radiation (λ < 1 Å) to improve signal-to-noise ratios.

- Refinement : SHELXL software for anisotropic displacement parameters and TWIN/BASF commands to model twinning .

- Validation : Cross-check with Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–Br···π contacts).

Example Refinement Metrics (Table 2):

| Parameter | Value |

|---|---|

| R-factor | < 0.05 (high-resolution) |

| Residual density | ±0.3 eÅ⁻³ |

| Twinning fraction | 0.33 (if applicable) |

Q. How do electronic effects of bromine substituents influence the reactivity of the ethynyl group in cross-coupling reactions?

Methodological Answer: Bromine’s electron-withdrawing nature:

- Activates Ethynyl Group : Enhances susceptibility to Sonogashira or Glaser coupling by polarizing the C≡C bond.

- Steric Effects : Ortho-bromine hinders access to the ethynyl group, reducing reaction rates (kinetic studies required).

- Competitive Pathways : Bromine may participate in undesired Ullmann coupling; mitigate via ligand selection (e.g., XPhos instead of PPh₃) .

Experimental Design : Use Hammett constants (σₚ = +0.23 for Br) to predict substituent effects on reaction kinetics.

Q. What computational methods predict the thermodynamic stability of this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (BDEs) of C–Br and C≡C bonds.

- QSPR Models : Relate stability to descriptors like molecular polarizability and Hammett σ values.

- Neural Networks : Train on datasets of brominated aromatics to predict decomposition pathways under thermal stress .

Key Finding : Derivatives with para-bromine exhibit higher thermal stability due to symmetric charge distribution.

Q. How can researchers address discrepancies in toxicity profiling of brominated ethynylbenzenes?

Methodological Answer:

- Biomarker Identification : Use LC-MS/MS to track bromine adducts in in vitro assays (e.g., CYP450 metabolism studies).

- Contradiction Analysis : Compare cytotoxicity data across cell lines (e.g., HepG2 vs. HEK293) to isolate tissue-specific effects .

- Error Sources : Control for photodegradation products (e.g., dibenzofurans) that may skew toxicity readings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.